Furo[3,2-c]pyridine-2-carbonitrile
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Overview
Description
Furo[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a fused ring system consisting of a furan ring and a pyridine ring, with a nitrile group attached to the second carbon of the pyridine ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate chalcones followed by functional group transformations. For instance, the Claisen-Schmidt condensation of 4-(benzyloxy)phenyl and dichlorothiophenyl chalcones can be followed by sequential cyclizations and functional modifications to yield furo[3,2-c]pyridine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis could also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield furo[3,2-c]pyridine-2-carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Furo[3,2-c]pyridine-2-carbonitrile has found applications in various scientific research fields, including:
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: It has been explored for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: This compound derivatives have shown promise as anticancer agents, antimicrobial agents, and inhibitors of specific enzymes and receptors
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine-2-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit key enzymes and receptors involved in cancer cell proliferation, such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt critical cellular signaling pathways, leading to the inhibition of cancer cell growth and survival .
Comparison with Similar Compounds
Furo[3,2-c]pyridine-2-carbonitrile can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Another furan-pyridine fused ring system with different substitution patterns and biological activities.
Pyridine-2-carbonitrile: A simpler pyridine derivative with a nitrile group, lacking the fused furan ring.
Furo[3,4-c]pyridine: A structural isomer with the furan ring fused at different positions on the pyridine ring.
The uniqueness of this compound lies in its specific ring fusion and functional group arrangement, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
furo[3,2-c]pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQJGFGWDBCUQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549935 |
Source
|
Record name | Furo[3,2-c]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-13-1 |
Source
|
Record name | Furo[3,2-c]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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